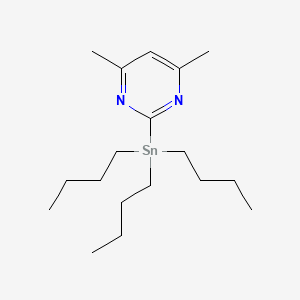

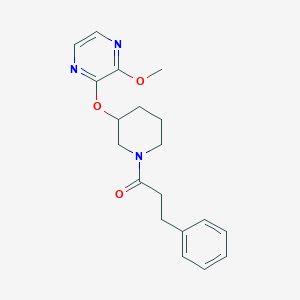

![molecular formula C19H21N3S B3012834 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670268-42-5](/img/structure/B3012834.png)

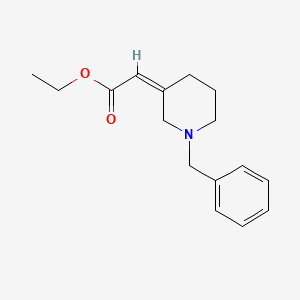

4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been explored through various chemical reactions. In one study, a series of 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using base-catalyzed reactions involving nucleophilic reagents such as aliphatic amines, alcohols, or phenols with carbodiimides. These carbodiimides were obtained from the aza-Wittig reaction of iminophosphorane with aromatic isocyanates . Another approach involved the silylation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, followed by condensation with methyl 5-azido-2,5-dideoxy-3-O-(4-methylbenzoyl)-D-erythro-pentofuranoside in the presence of TMS triflate. This method yielded protected nucleosides and acyclic nucleosides, which were further processed to obtain various nucleoside derivatives .

Molecular Structure Analysis

The molecular structure and conformation of thieno[2,3-d]pyrimidine derivatives are influenced by structural modifications. Crystal structure determination of three tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives was performed to understand this influence. The study revealed that 3D supramolecular architectures are formed in the crystals through self-assembly of the molecules via stacking interactions and various hydrogen bonds . This structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The base-catalyzed intramolecular cycloaddition is a key reaction in the synthesis of thieno[2,3-d]pyrimidine derivatives. The crystal structure of a guanidine intermediate was characterized to proclaim the reaction mechanism for this process . Additionally, the synthesis of nucleoside derivatives involved reactions such as deprotection with MeONa/MeOH and treatment with Ph3P in pyridine followed by hydrolysis with NH4OH. These reactions demonstrate the versatility of thieno[2,3-d]pyrimidine as a core structure for the synthesis of various biologically relevant molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are closely related to their molecular structure. The crystallographic studies provide insights into the molecular geometry, which in turn affects properties such as solubility, melting point, and reactivity. The formation of supramolecular architectures indicates potential for these compounds to engage in intermolecular interactions, which could be exploited in material science or pharmaceutical applications. The spectroscopic characterization using techniques like FT-IR, 1H NMR, 13C NMR, and MS further aids in understanding the properties of these compounds .

科学的研究の応用

Nonlinear Optical Applications The significance of thienopyrimidines, including derivatives similar to 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine, extends to their role in nonlinear optics (NLO). A study focusing on thiopyrimidine derivatives highlighted their promising applications in the NLO field due to their considerable nonlinear optical properties. These findings, derived from density functional theory (DFT) calculations and experimental analyses, underscore the potential of such compounds for optoelectronic applications. The study presents a comprehensive analysis of the structural parameters, vibrational analyses, and electronic properties of these compounds, providing a solid foundation for their use in NLO technologies (Hussain et al., 2020).

Anticancer and Antiviral Properties Thieno[2,3-d]pyrimidines also demonstrate significant biological activities, including anticancer and antiviral effects. Research has synthesized novel thieno-fused 7-deazapurine ribonucleosides, showing potent in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV. The study highlights the potential of these compounds in the development of new therapeutic agents for cancer treatment, emphasizing the versatility of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry (Tichy et al., 2017).

Selective Antifolate Inhibitors Another remarkable application involves the synthesis of thieno[2,3-d]pyrimidines as selective antifolate inhibitors of purine biosynthesis. These compounds exhibit selectivity for high-affinity folate receptors over other cellular entry mechanisms, such as the reduced folate carrier and proton-coupled folate transporter. This specificity could lead to the development of antitumor agents with targeted action and minimal side effects, marking a significant advancement in cancer therapy (Deng et al., 2009).

Antimicrobial and Anti-inflammatory Activities Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial and anti-inflammatory properties. A study synthesizing new thienopyrimidine derivatives demonstrated remarkable activity against fungi, bacteria, and inflammation. This suggests that modifications in the thieno[2,3-d]pyrimidine structure can enhance its biological activities, providing a pathway for the development of new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

作用機序

Target of Action

The primary target of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones, a process that normally leads to gene silencing. By inhibiting EZH2, the compound can alter gene expression patterns, potentially reversing the gene silencing that contributes to tumor growth .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . This can lead to changes in the expression of genes regulated by these pathways, including those involved in cell proliferation, differentiation, and survival. The downstream effects of these changes can include reduced tumor growth and increased apoptosis (programmed cell death) of cancer cells .

Result of Action

The result of the action of this compound is a significant antitumor activity . It has been shown to have a remarkable antitumor activity against certain cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis of cancer cells in a concentration-dependent manner, and inhibit their migration .

特性

IUPAC Name |

4-(azepan-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-14-6-8-15(9-7-14)16-12-23-19-17(16)18(20-13-21-19)22-10-4-2-3-5-11-22/h6-9,12-13H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPCJYOUEWCIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

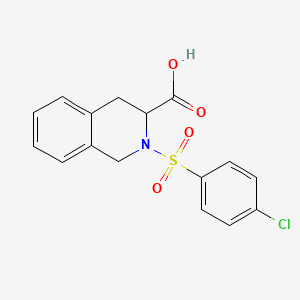

![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)

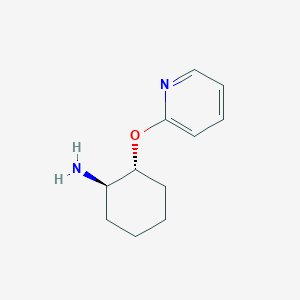

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

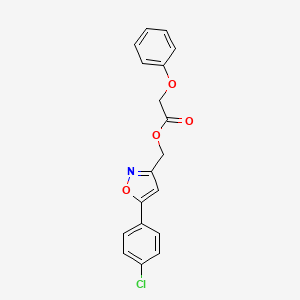

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)

![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)